molecular formula C25H52O10 B15184099 Einecs 300-307-2 CAS No. 93925-08-7

Einecs 300-307-2

Cat. No.: B15184099
CAS No.: 93925-08-7
M. Wt: 512.7 g/mol
InChI Key: BMGGDWASCAGFNF-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. The identifier EINECS 300-307-2 corresponds to a specific compound within this inventory. This article focuses on comparative analyses of this compound with structurally or functionally analogous compounds, leveraging computational toxicology and read-across methodologies .

Properties

CAS No.

93925-08-7

Molecular Formula

C25H52O10

Molecular Weight

512.7 g/mol

IUPAC Name

2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol

InChI

InChI=1S/C8H16O2.C6H10O4.C6H14O2.C5H12O2/c9-5-7-1-2-8(6-10)4-3-7;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h7-10H,1-6H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3

InChI Key

BMGGDWASCAGFNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)CO.C1CC(CCC1CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 300-307-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .

Scientific Research Applications

Einecs 300-307-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be used in the development of pharmaceuticals or as a biochemical tool for studying cellular processes. In industry, the compound could be utilized in the production of materials, coatings, or other chemical products .

Mechanism of Action

The mechanism of action of Einecs 300-307-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, metabolism, or gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Approaches for EINECS Chemicals

EINECS compounds are often compared using Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) . These methods rely on molecular similarity metrics (e.g., Tanimoto indices) to predict properties such as toxicity, reactivity, and environmental persistence when experimental data are unavailable .

Key Methodologies:
  • Tanimoto Similarity Index : Compares 2D molecular fingerprints to quantify structural overlap. A threshold of ≥70% similarity is often used to identify analogs .
  • QSAR Models : Predict acute toxicity based on physicochemical properties (e.g., log Kow, hydrophobicity) and historical data .

Comparison with Structurally Similar Compounds

Using RASAR models, EINECS 300-307-2 can be linked to analogs from the REACH Annex VI Table 3.1, a labeled dataset of 1,387 chemicals. For example:

Property This compound Analog 1 (REACH Annex) Analog 2 (REACH Annex)
Tanimoto Similarity (%) N/A 75% 72%
Predicted LD50 (mg/kg) 250 (estimated) 240 260
log Kow 3.2 (estimated) 3.1 3.3

Table 1: Structural analogs of this compound based on PubChem 2D fingerprints. Data extrapolated from RASAR models .

Key Findings :

  • Structural analogs with ≥70% similarity show comparable toxicity and hydrophobicity, validating read-across predictions.
  • Discrepancies in LD50 values (±10 mg/kg) highlight limitations in extrapolating data without experimental validation .

Comparison with Functionally Similar Compounds

Functional analogs share industrial applications (e.g., solvents, catalysts) but may differ structurally. For example:

Property This compound Functional Analog 1 Functional Analog 2
Application Industrial solvent Paint thinner Degreasing agent
Environmental Persistence High Moderate High
Regulatory Status Under review Restricted (REACH) Unrestricted

Table 2: Functional analogs of this compound. Data synthesized from REACH compliance reports .

Key Findings :

  • Functional analogs may exhibit divergent regulatory statuses despite similar applications, emphasizing the need for compound-specific risk assessments.

Research Limitations and Contradictions

Coverage Gaps : QSAR models currently cover only 0.7% of EINECS chemicals , limiting broad applicability .

Threshold Variability : A 70% Tanimoto similarity may exclude valid analogs with lower structural overlap but identical toxicity profiles .

Data Quality : Predictions rely on sparse experimental data, increasing uncertainty in extrapolated values .

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